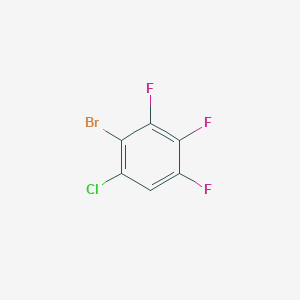

2-Bromo-1-chloro-3,4,5-trifluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-1-chloro-3,4,5-trifluorobenzene” is an organofluorine compound . It is a liquid at room temperature . The compound has a molecular weight of 245.43 .

Synthesis Analysis

The compound undergoes a Br-Mg-exchange reaction with i-PrMgBr in THF to yield an organomagnesium compound . It is also employed in the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids .Molecular Structure Analysis

The InChI code for the compound is1S/C6HBrClF3/c7-2-1-3(9)6(11)4(8)5(2)10/h1H . This indicates that the compound has a single carbon ring with bromine, chlorine, and fluorine substituents. Chemical Reactions Analysis

As mentioned earlier, the compound can undergo a Br-Mg-exchange reaction with i-PrMgBr in THF . This reaction is useful in the synthesis of various trifluorobenzoic acids .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 245.43 . The InChI code is1S/C6HBrClF3/c7-2-1-3(9)6(11)4(8)5(2)10/h1H .

Aplicaciones Científicas De Investigación

Synthesis and Polymer Chemistry

2-Bromo-1-chloro-3,4,5-trifluorobenzene has been utilized in various synthesis processes. For example, it undergoes selective defluorination leading to the formation of triazido compounds. These triazides are significant as photoactive cross-linking reagents in polymer chemistry and as starting compounds in organic synthesis, including the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Electrochemical Studies

Electrochemical studies involving 2-Bromo-1-chloro-3,4,5-trifluorobenzene are pivotal in understanding the formation mechanisms of various compounds. For instance, it's involved in studies of side reactions during the fluorination of halobenzenes, providing insights into the complex interplay of various chemical reactions and the formation of halogenated compounds (Horio et al., 1996).

Organometallic Chemistry

In organometallic chemistry, 2-Bromo-1-chloro-3,4,5-trifluorobenzene is a substrate for functionalization reactions. It demonstrates the flexibility and potential of modern organometallic methods, leading to the synthesis of various benzoic acids and bromobenzoic acids. These findings are critical in developing new synthesis methods and understanding reaction mechanisms (Heiss & Schlosser, 2003).

Halogenation and Ring Expansion

Studies have also focused on ring halogenation processes involving 2-Bromo-1-chloro-3,4,5-trifluorobenzene. This chemical serves as a starting material in reactions that lead to the formation of various halogenated products, highlighting its role in expanding synthetic possibilities in chemical research (Bovonsombat & Mcnelis, 1993).

Vibrational Spectroscopy

Vibrational spectroscopy studies have used derivatives of 2-Bromo-1-chloro-3,4,5-trifluorobenzene to understand the vibrational properties of trisubstituted benzenes. These studies are crucial in spectroscopy, offering insights into molecular structures and interactions (Reddy & Rao, 1994).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-1-chloro-3,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClF3/c7-4-2(8)1-3(9)5(10)6(4)11/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWJHPHIYHBSKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Br)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-chloro-3,4,5-trifluorobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2363833.png)

![N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-[4-(Methylsulfanyl)phenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2363845.png)

![3-(1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2363846.png)

![Methyl (5S,8R)-2,4-dioxo-1,3-diazaspiro[4.4]nonane-8-carboxylate](/img/structure/B2363850.png)

![4-cyclopropyl-3-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2363851.png)

![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}benzoate](/img/structure/B2363853.png)

![2-Butyl-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363854.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide](/img/structure/B2363855.png)